
2,4-Dimethylaniline
Overview
Description
2,4-Dimethylaniline (2,4-DMA; CAS No. 95-68-1), also known as 2,4-xylidine, is an aromatic amine with two methyl substituents at the 2- and 4-positions of the benzene ring. It is widely used as a precursor in the synthesis of dyes, veterinary drugs, and agrochemicals . It is also a key metabolite of the acaricide amitraz, detected in food residues and environmental samples .
Preparation Methods
2,4-Dimethoxyamphetamine can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4-dimethoxyamphetamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2,4-Dimethoxyamphetamine undergoes various chemical reactions typical of amphetamines. Some of the key reactions include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group in the intermediate synthesis step to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Industrial Applications
2,4-Dimethylaniline is utilized in various sectors:
- Dyes and Pigments : DMA serves as a precursor in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
- Pesticides : As a degradation product of amitraz, it highlights the environmental concerns associated with pesticide use and the need for monitoring its presence in agricultural settings .
- Pharmaceuticals : It is involved in the synthesis of various pharmaceutical compounds, particularly those requiring amine functional groups.
Environmental Impact and Toxicology
The compound is recognized for its potential toxicity:
- Toxicological Studies : Research indicates that exposure to this compound can lead to hepatotoxicity, renal effects, and hyperkeratosis in animal models. The lowest observed adverse effect level (NOAEL) has been established at 2 mg/kg body weight per day due to significant effects on liver and kidney function .
- Carcinogenic Potential : Studies have shown that DMA may induce pulmonary tumors in female mice, raising concerns about its carcinogenicity and necessitating careful handling and regulation .
Case Study 1: Photocatalytic Degradation
A study evaluated the mineralization of this compound using nitrogen (N) and iron (Fe) doped titanium dioxide (TiO₂) photocatalysts. The results indicated that these photocatalysts effectively degraded DMA under UV light exposure, showcasing a promising approach for environmental remediation .
Case Study 2: Biodegradation Monitoring
Research focused on the biodegradation of this compound by Pseudomonas species isolated from agricultural environments. The study employed cyclic voltammetry to assess the degradation process, highlighting the compound's recalcitrance and the need for biological treatment strategies in contaminated sites .
Mechanism of Action
The mechanism of action of 2,4-dimethoxyamphetamine involves its interaction with monoamine transporters. Once inside neurons, it inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. . The compound’s effects on neurotransmitter systems are responsible for its psychoactive properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
2,4-DMA belongs to the dimethylaniline (DMA) isomer family, which includes 2,3- , 2,5- , 2,6- , 3,4- , and 3,5-DMA . Key differences arise from substituent positions:
- Boiling Points : 2,4-DMA (213–215°C) vs. 2,6-DMA (214°C) .
- Chromatographic Behavior : Gas chromatography (GC) struggles to separate 2,4-DMA from 2,6-DMA due to co-elution, whereas liquid chromatography (LC) achieves full resolution .
- Mass Spectrometry : Appearance energies for H and CH3 loss differ among isomers (e.g., 0.67 eV for H loss in 2,4-DMA vs. 0.45 eV in 2,3-DMA), reflecting structural influences on fragmentation .
Table 1: Physicochemical Comparison of DMA Isomers
Isomer | Boiling Point (°C) | Co-elution Challenges (GC) | H Loss Energy (eV) |
---|---|---|---|
2,4-DMA | 213–215 | 2,6-DMA | 0.67 |
2,6-DMA | 214 | 2,4-DMA | 0.68 |
2,3-DMA | 212 | 3,4-DMA | 0.45 |
3,4-DMA | 245 | 2,3-DMA | 0.43 |
Toxicological Profiles
Mutagenicity and carcinogenicity vary significantly across DMA isomers:
- 2,6-DMA: Strongest carcinogen in rodents, targeting the nasal cavity .
- 3,4-DMA : Lower mutagenic potency compared to 2,4- and 2,6-DMA in mouse models .
Table 2: Toxicity Comparison of DMA Isomers
Isomer | Carcinogenicity (Rodent) | Genotoxicity | Teratogenicity |
---|---|---|---|
2,4-DMA | Group 3 | Yes (Vibrio) | Yes (Xenopus) |
2,6-DMA | Confirmed (Nasal cavity) | Moderate | Not reported |
3,4-DMA | Not observed | Low | Not reported |
Degradation and Environmental Behavior
- Oxidation Efficiency : The Mn(VII)–H₂O₂ process degrades 2,4-DMA more effectively than electron-rich anilines (e.g., N,N-dimethylaniline) due to its electron-withdrawing methyl groups enhancing reactivity with oxidants .
- Photocatalysis: N- and Fe-doped TiO₂ nanoparticles show high mineralization efficiency for 2,4-DMA (80% in 4 hours) compared to undoped TiO₂ (35%) .
Analytical Challenges and Solutions
- Co-elution in GC: 2,4-DMA and 2,6-DMA cannot be quantified separately via GC due to overlapping retention times. LC/MS-MS is required for accurate individual quantification .
- Metabolite Detection : In biological matrices, 2,4-DMA is identified via hydrolysis of amitraz residues, requiring coupling with electrochemical or MS detection .
Biological Activity
2,4-Dimethylaniline (2,4-DMA) is an aromatic amine widely used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its biological activity has garnered significant attention due to its implications in both environmental chemistry and toxicology. This article explores the biological activity of 2,4-DMA through various studies, including its effects on human health, its environmental impact, and its potential therapeutic applications.
This compound has the chemical formula C₈H₁₁N and is characterized by two methyl groups attached to the aniline structure. This compound exhibits moderate solubility in water and is more soluble in organic solvents. Its structural properties influence its reactivity and biological interactions.
Biological Activity
1. Toxicological Effects
2,4-DMA is known for its toxic effects on human health. According to the U.S. EPA, exposure to 2,4-DMA can lead to various health issues, including:
- Carcinogenicity : 2,4-DMA is classified as a possible human carcinogen based on animal studies indicating an increased incidence of tumors.
- Reproductive Toxicity : Research indicates potential reproductive toxicity, impacting fertility and fetal development.
- Neurotoxicity : Studies have shown that exposure can lead to neurotoxic effects, including headaches and dizziness .
2. Environmental Impact
The environmental degradation of 2,4-DMA has been studied extensively. It is known to undergo photodegradation when exposed to sunlight, leading to the formation of various by-products. Photocatalytic processes using titanium dioxide (TiO₂) have been investigated for the mineralization of 2,4-DMA in wastewater treatment:
Photocatalyst | Mineralization Rate (%) | Time (min) |
---|---|---|
Pure TiO₂ | 70 | 360 |
N-doped TiO₂ | 100 | 240 |
Fe-doped TiO₂ | 90 | 180 |
These findings demonstrate that doping TiO₂ with nitrogen or iron significantly enhances its photocatalytic efficiency for degrading 2,4-DMA .
Case Studies
1. Chemosensitizing Properties
A study focused on the chemosensitizing ability of acridone derivatives related to 2,4-DMA showed promising results in reversing multidrug resistance (MDR) in cancer cells. The synthesized compounds exhibited cytotoxicity against both sensitive and resistant breast cancer cell lines:
Compound | IC50 (μM) MCF7 | IC50 (μM) MCF7/ADR |
---|---|---|
Compound 12e | 4 ± 0.05 | 5.21 ± 0.13 |
Compound 12f | 2 ± 0.03 | 2.56 ± 0.05 |
These compounds demonstrated significant potential for enhancing the effectiveness of chemotherapy in resistant cancer types .
2. Structural Studies
Crystallographic studies have provided insights into the molecular interactions of 2,4-DMA derivatives. These studies revealed intramolecular hydrogen bonding patterns that could influence the biological activity of these compounds . The structural characteristics are crucial for understanding how modifications can enhance or reduce toxicity and efficacy.
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of 2,4-dimethylaniline in experimental settings?
- Methodological Answer : To verify purity, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference standards (e.g., TraceCERT®) for calibration . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy to detect functional groups like NH₂. Cross-check physical constants (e.g., boiling point: 218°C, density: 0.98 g/mL) against literature values . For isomers (e.g., 2,3- or 2,5-dimethylaniline), use mass spectrometry (MS) to distinguish fragmentation patterns, as differences in kinetic shifts and critical energies for C–H vs. C–C bond cleavage are isomer-specific .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Work in a fume hood due to its vapor pressure (0.16 mmHg at 25°C) and acute toxicity (Category 3 for skin, inhalation, and oral exposure) . Store in airtight containers away from ignition sources (auto-ignition: 860°F). For waste disposal, neutralize with dilute acid (e.g., HCl) to form non-volatile hydrochloride salts . Monitor airborne concentrations using OSHA-accepted methods like NIOSH 2002 .
Q. How can researchers quantify this compound in complex biological matrices (e.g., urine, milk)?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the analyte from matrices. Derivatize with pentafluoropropionic anhydride (PFPA) to enhance volatility for GC-MS analysis. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. For human urine, validate recovery rates (70–110%) and limit of detection (LOD < 0.1 µg/L) via multi-dimensional GC to resolve co-eluting aromatic amines .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound be systematically evaluated?
- Methodological Answer : Critically assess study designs: In vitro genotoxicity assays (e.g., Ames test, Comet assay) may show direct DNA damage , while in vivo studies (e.g., rodent bioassays) might lack sufficient dosing duration for tumorigenicity . Apply weight-of-evidence frameworks (e.g., IARC Group 3 classification) by integrating mechanistic data (e.g., metabolic activation to DNA-adduct-forming intermediates) and epidemiological gaps . Use computational toxicology tools (e.g., QSAR models) to predict metabolite behavior and cross-validate with experimental results .
Q. What strategies optimize the degradation of this compound in wastewater using advanced oxidation processes (AOPs)?
- Methodological Answer : For Fenton-based AOPs, optimize at pH 2–3 with Fe²⁺:H₂O₂ molar ratios of 1:10 to maximize •OH generation. Monitor intermediates (e.g., 2,4-dimethylphenol, maleic acid) via LC-MS/MS to track degradation pathways . For photocatalytic methods, dope TiO₂ with nitrogen and iron to enhance visible-light absorption and reduce recombination rates. Characterize catalyst efficiency using pseudo-first-order kinetics and total organic carbon (TOC) removal metrics .
Q. How can researchers resolve analytical contradictions when quantifying this compound and its metabolites in environmental samples?
- Methodological Answer : Address matrix interference by using isotope dilution mass spectrometry (IDMS) with ²H₅- or ¹³C-labeled analogs. Validate method specificity via chromatographic resolution (e.g., GC×GC-TOFMS) to separate co-eluting isomers like 2,6-dimethylaniline . For low-concentration samples (e.g., groundwater), preconcentrate using liquid-liquid extraction (LLE) with dichloromethane and quantify via GC-ECD with a LOD of 0.05 µg/L .
Q. What experimental approaches elucidate the metabolic pathways of this compound in aquatic ecosystems?
- Methodological Answer : Conduct microcosm studies with sediment-water systems under aerobic/anaerobic conditions. Use ¹⁴C-labeled this compound to track mineralization (→ CO₂) and metabolite formation (e.g., hydroxylated derivatives) via radio-TLC and high-resolution MS. Compare degradation rates with abiotic controls to distinguish microbial contributions . For ecotoxicological endpoints, apply Xenopus embryo assays to assess teratogenicity at sublethal concentrations (e.g., 10–50 mg/L) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity values for this compound?
- Methodological Answer : Reconcile differences by evaluating test systems: Vibrio assays may overestimate genotoxicity due to bacterial sensitivity to arylamines, whereas mammalian cell models (e.g., HepG2) better reflect metabolic activation . Normalize dose metrics (e.g., mg/kg-day vs. ppm) and adjust for bioavailability differences (e.g., protein binding in plasma). Use meta-analysis to aggregate data from regulatory sources (e.g., EPA, CalEPA) and identify consensus thresholds .
Properties
IUPAC Name |
2,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZABOKJQXEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,4-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-XYLIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21436-96-4 (hydrochloride) | |
Record name | 2,4-Xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026305 | |
Record name | 2,4-Dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026305 | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-xylidine is a dark brown liquid. (NTP, 1992), Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
Record name | 2,4-XYLIDINE | |
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Record name | 2,4-Xylidine | |
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Record name | 2,4-XYLIDINE | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 mm Hg, 214 °C | |
Record name | 2,4-XYLIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21234 | |
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Record name | 2,4-XYLIDINE | |
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Record name | 2,4-XYLIDINE | |
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Flash Point |
205 °F (NTP, 1992), 90 °C | |
Record name | 2,4-XYLIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), Sol in alcohol, ether, benzene; slightly soluble in water, Soluble in organic solvents., Solubility in water, g/100ml at 20 °C: 0.5 | |
Record name | 2,4-XYLIDINE | |
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Record name | 2,4-XYLIDINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.978 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9723 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |
Record name | 2,4-XYLIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992), 0.13 [mmHg], Vapor pressure: 1 mm Hg at 52.6 °C, 0.133 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 11 | |
Record name | 2,4-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Xylidine | |
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URL | https://haz-map.com/Agents/10391 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless to tan, oily liquid | |
CAS No. |
95-68-1 | |
Record name | 2,4-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-Dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-XYLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367R1L22C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61 °F (NTP, 1992), -14.3 °C, Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/, -16 °C | |
Record name | 2,4-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.